

An In-depth Technical Guide to Bioconjugation Using m-PEG3-Aminooxy

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Compound of Interest

Compound Name: *m-PEG3-Aminooxy*

Cat. No.: *B1665358*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **m-PEG3-Aminooxy**, a heterobifunctional linker widely employed in bioconjugation. We will explore its core chemical principles, detailed experimental protocols, and applications in advanced therapeutic development, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to m-PEG3-Aminooxy

m-PEG3-Aminooxy is a versatile chemical tool designed for the covalent modification of biomolecules.^[1] Its structure consists of three key components:

- A methoxy-terminated polyethylene glycol (PEG) spacer: This short, three-unit PEG chain enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.^{[2][3]} The monodisperse nature of the PEG3 linker allows for the creation of more homogeneous bioconjugates.^[2]
- An aminooxy group (-ONH₂): This functional group is the reactive handle of the molecule. It chemoselectively reacts with carbonyl groups (aldehydes and ketones) to form a highly stable oxime bond.^{[2][4]}
- A methyl group (m): This terminal group on the PEG chain provides stability and prevents further reactions at that end.

This unique combination of features makes **m-PEG3-Aminooxy** an invaluable reagent for creating stable, well-defined bioconjugates under mild, aqueous conditions.^{[4][5]}

Physicochemical and Quantitative Data

A clear understanding of the physicochemical properties and reaction parameters of **m-PEG3-Aminooxy** is crucial for effective experimental design. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of m-PEG3-Aminooxy

Property	Value	Source(s)
CAS Number	248275-10-7	[5][6]
Molecular Formula	C ₇ H ₁₇ NO ₄	[6]
Molecular Weight	179.21 g/mol	[6]
Appearance	Solid powder or oil	[1][4]
Purity	Typically ≥95-98%	[1][7]
Solubility	Soluble in DMSO and other organic solvents; the PEG spacer confers high solubility in aqueous media.	[1][4]
Storage Conditions	Short term (days to weeks): 0-4 °C, dry and dark. Long term (months to years): -20 °C.	[1][4][8]
Topological Polar Surface Area (TPSA)	62.94 Å ²	[6]
LogP (calculated)	-0.4437	[6]

Table 2: Reaction Parameters for Oxime Ligation

Parameter	Recommended Value/Range	Notes	Source(s)
Target Functional Group	Aldehyde or Ketone	Aldehydes are generally more reactive than ketones.	[1][9]
Reaction pH	4.5 - 6.0 (uncatalyzed)	The reaction is most efficient at a slightly acidic pH.	[1][8]
6.5 - 7.5 (catalyzed)	Catalysts enable efficient reaction at neutral pH, which is better for sensitive biomolecules.	[4][9][10]	
Linker Molar Excess	5 to 50-fold	A higher excess can drive the reaction to completion but may complicate purification.	[4][11][12]
Catalyst	Aniline or its derivatives (e.g., p-phenylenediamine, m-phenylenediamine)	Catalysts can increase the reaction rate up to 40-fold or more.	[1][9][13]
Catalyst Concentration	10 - 100 mM	The optimal concentration depends on the specific catalyst and reactants.	[2][4]
Reaction Time	2 - 24 hours	Should be optimized based on reactants, temperature, and catalysis.	[4][11]
Temperature	Room Temperature to 37°C	Higher temperatures can increase the rate	[4]

but may affect protein stability.

Second-Order Rate Constant $8.2 \pm 1.0 \text{ M}^{-1}\text{s}^{-1}$

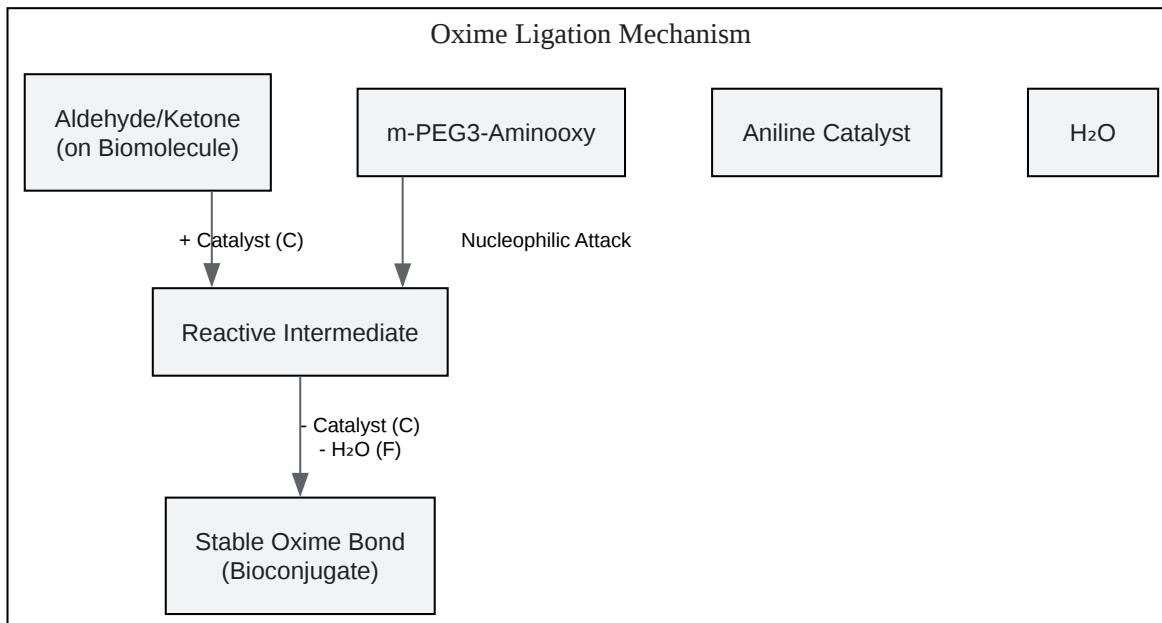
For aminoxy compounds with aromatic aldehydes in [1][14] the presence of 100 mM aniline at pH 7.

Core Principle: The Oxime Ligation Reaction

The primary utility of **m-PEG3-Aminooxy** in bioconjugation stems from the highly efficient and chemoselective reaction between its aminoxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage.[1] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high specificity in complex biological environments without interfering with native functional groups.[4]

The resulting oxime bond is significantly more stable than other common linkages like imines (Schiff bases) and hydrazones, particularly against hydrolysis at physiological pH.[3][13] This stability is critical for applications requiring long-term integrity of the bioconjugate *in vivo*.[15]

The rate of oxime ligation can be significantly accelerated by nucleophilic catalysts, with aniline and its derivatives being the most common.[1][10] These catalysts function by forming a more reactive intermediate with the carbonyl compound, which is then rapidly attacked by the aminoxy group.[1]



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Mechanism of catalyzed oxime ligation.

Experimental Protocols

The following are detailed methodologies for key applications of **m-PEG3-Aminooxy**.

General Protocol for Protein Conjugation (Glycoprotein Labeling)

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with **m-PEG3-Aminooxy**.^{[1][2]}

Materials:

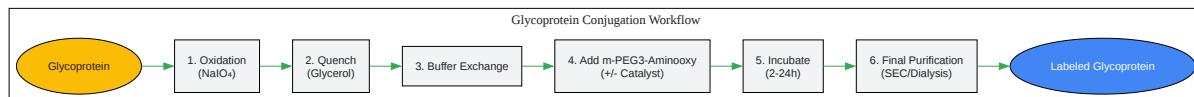
- Glycoprotein solution (e.g., IgG) in a suitable buffer (e.g., PBS)
- Sodium meta-periodate (NaIO_4) solution

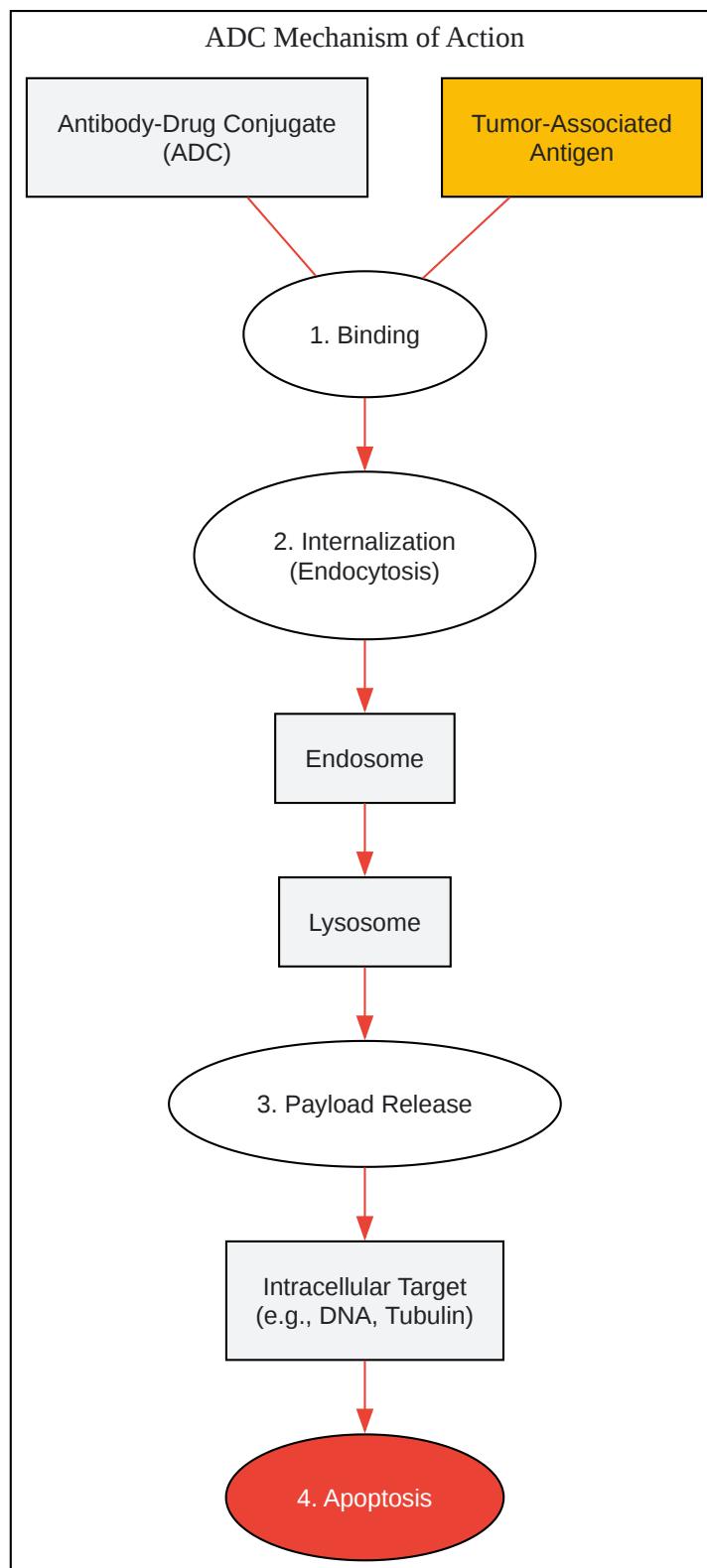
- **m-PEG3-Aminooxy**
- Aniline or p-phenylenediamine solution (optional catalyst)
- Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5 or 0.1 M Phosphate buffer, pH 7.0 for catalyzed reaction)[1][8]
- Quenching solution (e.g., ethylene glycol or glycerol)[2]
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[1]

Procedure:

- Oxidation of Glycoprotein:
 - Dissolve the glycoprotein in the reaction buffer.
 - Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution (final concentration typically 1-10 mM).[2][10]
 - Incubate the reaction mixture in the dark at 4°C for 30 minutes.[1][2]
 - Quench the reaction by adding an excess of the quenching solution (e.g., glycerol).[2]
 - Remove excess periodate and byproducts by buffer exchange (e.g., using a desalting column) into the desired conjugation buffer.[2]
- Conjugation Reaction:
 - Prepare a stock solution of **m-PEG3-Aminooxy** in a suitable solvent (e.g., anhydrous DMSO or the reaction buffer) immediately before use.[4][16]
 - Add the **m-PEG3-Aminooxy** solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess is common.[4]
 - If catalysis is needed (for reactions at neutral pH), add the aniline stock solution to a final concentration of 10-100 mM.[2][4]

- Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[1][4]
- Purification and Characterization:
 - Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted **m-PEG3-Aminooxy** and other small molecules.[3][8]
 - Characterize the conjugate using SDS-PAGE (to observe a molecular weight shift) and mass spectrometry (to confirm covalent attachment and determine the degree of labeling). [8]





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